molecular formula C21H20N6O4 B11964950 2-hydroxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone

2-hydroxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone

Cat. No.: B11964950
M. Wt: 420.4 g/mol
InChI Key: OUBKERPPWSQRTH-LPYMAVHISA-N
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Description

2-hydroxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone is a complex organic compound with the molecular formula C21H20N6O4 and a molecular weight of 420.431 g/mol . This compound is known for its unique structure, which combines a benzaldehyde moiety with a purine derivative, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone typically involves the condensation of 2-hydroxybenzaldehyde with a purine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-hydroxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce hydrazine derivatives .

Scientific Research Applications

2-hydroxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-hydroxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-hydroxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone lies in its combination of a benzaldehyde moiety with a purine derivative, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H20N6O4

Molecular Weight

420.4 g/mol

IUPAC Name

8-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione

InChI

InChI=1S/C21H20N6O4/c1-26-18-17(19(29)24-21(26)30)27(11-12-31-15-8-3-2-4-9-15)20(23-18)25-22-13-14-7-5-6-10-16(14)28/h2-10,13,28H,11-12H2,1H3,(H,23,25)(H,24,29,30)/b22-13+

InChI Key

OUBKERPPWSQRTH-LPYMAVHISA-N

Isomeric SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=CC=C3O)CCOC4=CC=CC=C4

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=CC=C3O)CCOC4=CC=CC=C4

Origin of Product

United States

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